molecular formula C18H24N6O2 B12470551 N-benzyl-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

N-benzyl-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B12470551
M. Wt: 356.4 g/mol
InChI Key: IMHZYXGLVKAJAG-UHFFFAOYSA-N
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Description

N-benzyl-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine: is a complex organic compound that features a unique combination of a benzyl group, a piperidine ring, and a nitropyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of Pyrimidine:

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

    Coupling Reactions: The final step involves coupling the piperidine and nitropyrimidine moieties under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and piperidine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Benzyl halides with a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives of the pyrimidine ring.

    Substitution: Various substituted benzyl and piperidine derivatives.

Scientific Research Applications

N-benzyl-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which N-benzyl-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine exerts its effects is primarily through its interaction with specific molecular targets. The nitro group and the piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The benzyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

4-N-benzyl-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C18H24N6O2/c1-12-8-13(2)11-23(10-12)18-21-16(19)15(24(25)26)17(22-18)20-9-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H3,19,20,21,22)

InChI Key

IMHZYXGLVKAJAG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N)C

Origin of Product

United States

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